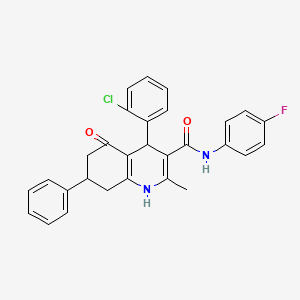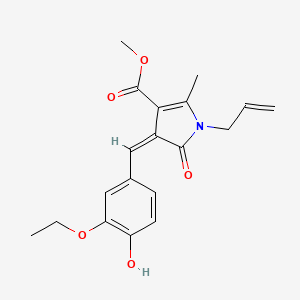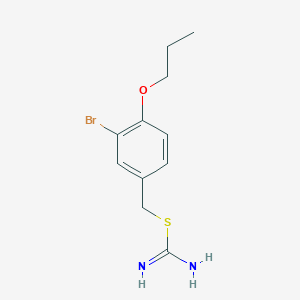
7-(azepan-1-yl)-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(azepan-1-yl)-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of an azepane ring, a dimethylphenyl group, and a nitro group attached to a benzoxadiazole core. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(azepan-1-yl)-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the cyclization of appropriate nitroaniline derivatives with suitable reagents.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions using azepane derivatives.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring and the dimethylphenyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzoxadiazole core and the dimethylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation Products: Oxidized derivatives of the azepane ring and dimethylphenyl group.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Substituted benzoxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in various analytical techniques due to its benzoxadiazole core, which exhibits fluorescence properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Imaging: The compound’s fluorescence properties make it useful in biological imaging applications, such as tracking cellular processes and visualizing biomolecules.
Medicine:
Drug Development: The compound can be explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of 7-(azepan-1-yl)-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s benzoxadiazole core can interact with various biomolecules, leading to changes in their structure and function. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components. The azepane ring and dimethylphenyl group can also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(azepan-1-yl)-2-[(2,5-dimethylphenyl)amino]propan-1-one
- 2-azepan-1-yl-1-(2,5-dimethylphenyl)ethanamine
- 7-(azepan-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of an azepane ring and a dimethylphenyl group, they differ in their core structures and functional groups.
- Unique Features: 7-(azepan-1-yl)-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its benzoxadiazole core and nitro group, which impart distinct chemical and biological properties.
- Applications: The unique structural features of this compound make it suitable for specific applications, such as fluorescent probes and biological imaging, which may not be applicable to the other similar compounds.
Propiedades
Fórmula molecular |
C20H23N5O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
7-(azepan-1-yl)-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C20H23N5O3/c1-13-7-8-14(2)15(11-13)21-16-12-17(24-9-5-3-4-6-10-24)18-19(23-28-22-18)20(16)25(26)27/h7-8,11-12,21H,3-6,9-10H2,1-2H3 |
Clave InChI |
ZCMMBWLOSKGGBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dimethoxyphenyl)-3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11642359.png)
![2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11642366.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11642370.png)

![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11642382.png)
![2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol](/img/structure/B11642400.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642402.png)

![(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642408.png)
![2-(4-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11642412.png)

![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642426.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642432.png)
